molecular formula C9H16O3 B6154432 3-cyclopentyl-2-methoxypropanoic acid CAS No. 1779796-11-0

3-cyclopentyl-2-methoxypropanoic acid

Cat. No. B6154432
CAS RN: 1779796-11-0
M. Wt: 172.2
InChI Key:
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Description

3-Cyclopentyl-2-methoxypropanoic acid (3-CMP) is a naturally occurring carboxylic acid found in plants, fungi, and bacteria. It is a non-toxic, non-irritating, and non-volatile compound, and has been used in various scientific research applications. 3-CMP is also known as a cyclopentyl ester, and is structurally similar to other acids such as citric acid, lactic acid, and malonic acid. 3-CMP is a versatile compound that can be used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-CMP is not fully understood. It is believed to act as an inhibitor of enzymes, and it has been shown to inhibit monoamine oxidase and acetylcholinesterase. It is also believed to act as an antioxidant, and has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
3-CMP has been shown to have a range of biochemical and physiological effects. It has been shown to scavenge free radicals and protect cells from oxidative damage, and it has been found to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase. It has also been found to have anti-inflammatory, anti-apoptotic, and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

The use of 3-CMP in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is a non-toxic, non-irritating, and non-volatile compound. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations associated with its use, including its low solubility in water and its tendency to form complexes with other compounds.

Future Directions

The potential applications of 3-CMP in scientific research are vast, and there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential for use in drug development, and its potential for use in the treatment of neurodegenerative diseases and cancer. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in the medical field.

Synthesis Methods

3-CMP can be synthesized through a variety of methods, including acid hydrolysis, esterification, and transesterification. The most common method of synthesis is the acid hydrolysis of 3-cyclopentyl-2-methoxypropanol, which can be achieved by reacting the alcohol with hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of approximately 80°C, and the resulting product is 3-CMP.

Scientific Research Applications

3-CMP has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate in enzyme studies, as a reagent in organic synthesis, and as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase. 3-CMP has also been studied in the context of neurodegenerative diseases, cancer, and drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopentyl-2-methoxypropanoic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentene", "Methanol", "Bromine", "Sodium hydroxide", "2-bromo-3-cyclopentylpropanoic acid" ], "Reaction": [ "Step 1: Bromination of cyclopentene with bromine in the presence of a catalyst to yield 1-bromocyclopentene.", "Step 2: Reaction of 1-bromocyclopentene with methanol in the presence of a strong acid catalyst to yield 3-cyclopentyl-2-methoxypropene.", "Step 3: Addition of sodium hydroxide to the reaction mixture to hydrolyze the double bond and yield 3-cyclopentyl-2-methoxypropanol.", "Step 4: Oxidation of 3-cyclopentyl-2-methoxypropanol with a suitable oxidizing agent to yield 3-cyclopentyl-2-methoxypropanoic acid.", "Step 5: Conversion of 2-bromo-3-cyclopentylpropanoic acid to 3-cyclopentyl-2-methoxypropanoic acid through a substitution reaction with methanol in the presence of a strong acid catalyst." ] }

CAS RN

1779796-11-0

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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